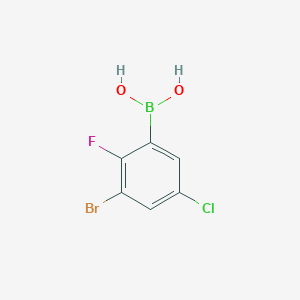

3-Bromo-5-chloro-2-fluorophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-chloro-2-fluorophenylboronic acid, also known as BCFPBA, is a boronic acid that has a wide range of applications in the scientific community. It is a versatile molecule that can be used as a reagent, catalyst, and ligand in various reactions. It is a colorless, water-soluble solid that is insoluble in organic solvents. BCFPBA is a useful tool for scientists due to its wide range of applications and its relatively low cost.

Aplicaciones Científicas De Investigación

Synthesis of Thiophene Derivatives via Suzuki Cross-Coupling Reaction

Researchers have utilized palladium-catalyzed Suzuki cross-coupling reactions to synthesize various thiophene derivatives, employing arylboronic acids including 3-Bromo-5-chloro-2-fluorophenylboronic acid. These derivatives exhibited significant pharmacological activities, such as haemolytic, biofilm inhibition, and anti-thrombolytic properties, demonstrating the compound's utility in developing potentially medicinal applications (Ikram et al., 2015).

Versatile Synthesis of Fluoropyridines and Pyridones

Another study highlighted the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by its Suzuki reaction with aryl iodides. This methodology facilitated the synthesis of 3,5-disubstituted 2-fluoropyridines and subsequently converted them into 2-pyridones, showcasing the compound's versatility in synthesizing complex structures (Sutherland & Gallagher, 2003).

Halodeboronation of Aryl Boronic Acids

The scaleable synthesis of 2-bromo-3-fluorobenzonitrile via the bromodeboronation of aryl boronic acids was achieved using a NaOMe-catalyzed process. This study demonstrated the generality of halodeboronation transformations, offering a pathway for forming aryl bromides and chlorides from aryl boronic acids with good to excellent yields (Szumigala et al., 2004).

Antiproliferative Potential in Cancer Research

Research into simple phenylboronic acid derivatives, including 3-Bromo-5-chloro-2-fluorophenylboronic acid, has identified several compounds with high antiproliferative and proapoptotic activities. These compounds induced cell cycle arrest and caspase-3 activation in cancer cells, highlighting their potential as novel anticancer agents (Psurski et al., 2018).

Fluorescence Quenching in Boronic Acid Derivatives

A study on the fluorescence quenching of boronic acid derivatives explored the quenching mechanism of these compounds, revealing insights into their photophysical properties. Such studies are crucial for understanding the applications of boronic acids in sensing and detection technologies (Geethanjali et al., 2015).

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex .

Mode of Action

In SM cross-coupling reactions, the mode of action of CVD60861 involves two key steps: oxidative addition and transmetalation . The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond . Then, transmetalation occurs, where the nucleophilic organic group from the boronic acid is transferred from boron to palladium .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These reactions are crucial for forming carbon-carbon bonds, a fundamental process in organic chemistry .

Result of Action

The result of CVD60861’s action in SM cross-coupling reactions is the formation of a new carbon-carbon bond . This process enables the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of CVD60861 would depend on the nature of these compounds and their interactions with biological systems.

Action Environment

The action of CVD60861, like other boronic acids used in SM cross-coupling reactions, is influenced by various environmental factors. These reactions are known for their mild and functional group tolerant conditions . The stability and reactivity of the boronic acid reagent can be tailored for specific coupling conditions . .

Propiedades

IUPAC Name |

(3-bromo-5-chloro-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOPQYMXMOJAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

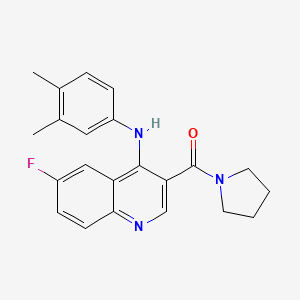

![N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999439.png)

![4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B2999440.png)

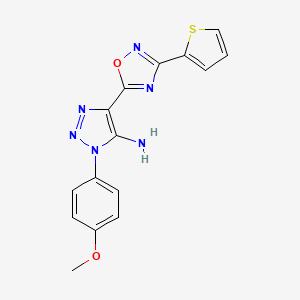

![N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2999444.png)

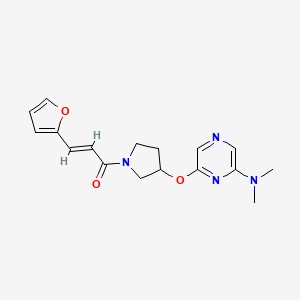

![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)

![N-(5-Methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2999459.png)

![Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate](/img/structure/B2999461.png)